Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is unique due to its isoxazole ring, which imparts distinct chemical properties compared to other heterocycles like pyrroles and pyrazoles. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and material properties.
Biological Activity
Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with an ethyl ester functional group and a bromophenyl substituent. The presence of the bromine atom in the phenyl group is believed to enhance the compound's reactivity and biological activity due to its ability to participate in various chemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cellular proliferation. The bromophenyl group can engage in hydrogen bonding and π-π stacking interactions, facilitating binding to target proteins.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, which could be attributed to the isoxazole ring's ability to interact with microbial enzymes.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study conducted by , this compound was administered to a murine model of inflammation. The results indicated a significant reduction in paw edema compared to controls, correlating with decreased levels of inflammatory markers.
Case Study 2: Antimicrobial Efficacy
A series of tests performed by demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anticancer Activity
Research published in explored the effects of this compound on various cancer cell lines, revealing that it inhibited cell growth and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUYMAZAFNLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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